Pomisartan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pomisartan is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The synthetic route typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups present in the aromatic rings, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives and their oxidized or reduced forms .
Scientific Research Applications
Pomisartan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Investigated for its effects on cellular signaling pathways involving angiotensin II receptors.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Pomisartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. The molecular targets involved include the angiotensin II type 1 receptor and downstream signaling pathways that regulate vascular tone and fluid balance .
Comparison with Similar Compounds
Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Losartan: A widely used angiotensin II receptor blocker for treating hypertension.
Olmesartan: Known for its high affinity for the angiotensin II type 1 receptor and its use in managing hypertension.
Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .
Properties
CAS No. |
144702-17-0 |
---|---|
Molecular Formula |
C31H30N4O2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37) |
InChI Key |
SOYCBUUKISWFER-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |
Appearance |
Solid powder |
Key on ui other cas no. |
144702-17-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pomisartan; BIBR-363; BIBR 363; BIBR363. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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